5-chloro-N-(3-chloro-4-methylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the chloro and sulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent for treating diseases, depending on its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for 5-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, inhibiting or activating specific pathways, and altering cellular functions. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide
- N-(3-Chloro-4-methylphenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide
Uniqueness
The unique combination of functional groups in 5-CHLORO-N-(3-CHLORO-4-METHYLPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C15H15Cl2N3O3S |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-3-6-24(22,23)15-18-8-12(17)13(20-15)14(21)19-10-5-4-9(2)11(16)7-10/h4-5,7-8H,3,6H2,1-2H3,(H,19,21) |
InChI Key |
LXUQZBVFWYGMAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)Cl)Cl |
Origin of Product |
United States |
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